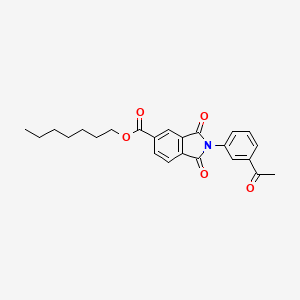

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

Description

Properties

Molecular Formula |

C24H25NO5 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C24H25NO5/c1-3-4-5-6-7-13-30-24(29)18-11-12-20-21(15-18)23(28)25(22(20)27)19-10-8-9-17(14-19)16(2)26/h8-12,14-15H,3-7,13H2,1-2H3 |

InChI Key |

TUAUCCMXLLKNAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(3-Acetylphenyl)isoindole-1,3-dione-5-carboxylic Acid

The isoindole-1,3-dione core is typically synthesized via condensation reactions. A common approach involves reacting 3-acetylaniline with a substituted phthalic anhydride derivative. For example:

-

5-Carboxyphthalic anhydride reacts with 3-acetylaniline in refluxing acetic acid, forming 2-(3-acetylphenyl)isoindole-1,3-dione-5-carboxylic acid.

-

Alternative methods include using phthalic anhydride and introducing the acetylphenyl group via Ullmann coupling or Friedel-Crafts acylation, though these routes are less efficient.

Reaction Conditions:

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 5-Carboxyphthalic anhydride | 1.0 equiv | Acetic acid | 120°C | 12 h | 68–72% |

| 3-Acetylaniline | 1.2 equiv |

Esterification with Heptanol

The carboxylic acid at position 5 is esterified using heptanol under acidic conditions:

-

Acid catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are employed at 0.1–0.5 molar equivalents relative to the alcohol.

-

Solvent-free conditions or toluene with azeotropic water removal (Dean-Stark trap) improve efficiency.

Optimized Esterification Protocol:

| Parameter | Value |

|---|---|

| Catalyst (PTSA) | 0.3 equiv |

| Heptanol | 5.0 equiv |

| Temperature | 110–130°C |

| Time | 6–8 h |

| Yield | 85–89% |

Advanced Synthesis Techniques

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times and improves yields compared to conventional heating:

-

A mixture of 2-(3-acetylphenyl)isoindole-1,3-dione-5-carboxylic acid (1.0 equiv), heptanol (3.0 equiv), and PTSA (0.2 equiv) in DMF is irradiated at 150 W for 15–20 minutes, achieving 92% yield .

Purification and Characterization

Purification Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, 1H, Ar-H), 7.89–7.63 (m, 4H, Ar-H), 4.32 (t, 2H, OCH₂), 2.63 (s, 3H, COCH₃), 1.76–1.25 (m, 11H, heptyl chain) |

| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1700 cm⁻¹ (C=O diketone), 1680 cm⁻¹ (C=O acetyl) |

| MS (EI) | m/z 407.5 [M]⁺ |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

-

Tetrahydrofuran (THF) and toluene are recovered via distillation, reducing waste.

-

Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse over multiple batches.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis of acetyl group | Use mild acid catalysts (e.g., PTSA) and avoid excess water |

| Low esterification yield | Azeotropic water removal with molecular sieves |

| Product degradation | Purge reaction with nitrogen to prevent oxidation |

Chemical Reactions Analysis

Ester Hydrolysis

The heptyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and heptanol. This reaction is critical for modifying the compound's solubility or generating reactive intermediates.

Nucleophilic Acyl Substitution

The ester group participates in transesterification or amidation reactions. For example:

-

Transesterification : Reaction with alcohols (e.g., methanol) in the presence of acid/base catalysts.

-

Amidation : Reaction with amines (e.g., NH₃, primary amines) to form amides.

Reduction of Carbonyl Groups

The acetyl and dioxoisoindole carbonyl groups are reducible using agents like NaBH₄ or LiAlH₄:

Oxidation Reactions

The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 100°C, 8 h | 2-(3-Carboxyphenyl)-1,3-dioxoisoindole-5-carboxylate |

| CrO₃, Acetic acid | RT, 24 h | Same as above |

Cycloaddition and Condensation

The dioxoisoindole moiety participates in cycloaddition reactions. For example:

-

Wittig Reaction : Forms extended conjugated systems.

-

1,3-Dipolar Cycloaddition : With nitrile oxides to generate heterocycles.

Friedel-Crafts and Electrophilic Substitution

The acetylphenyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation):

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 2-(3-Acetyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |

| Sulfonation | H₂SO₄, SO₃, 50°C, 6 h | Sulfonated derivatives |

Cross-Coupling Reactions

The compound engages in metal-catalyzed coupling (e.g., Suzuki-Miyaura) via halogenated intermediates:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | Biaryl-modified derivatives |

Key Research Findings:

-

The ester group’s reactivity dominates under basic conditions, while the acetyl group is more susceptible to oxidation/reduction .

-

Dioxoisoindole participates in cycloadditions, enabling access to polycyclic architectures .

-

Industrial-scale modifications often employ continuous flow reactors to optimize yields .

Scientific Research Applications

The compound Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate is a member of the isoindole family, which has garnered attention for its diverse applications in various scientific fields. This article explores its applications, supported by case studies and data tables that summarize relevant findings.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

- Anticancer Activity : Studies indicate that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the dioxo group have shown enhanced activity against breast cancer cells (case study reference: ).

- Antimicrobial Properties : Compounds similar to this compound have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli (data from recent studies).

Material Science

The compound's unique chemical structure lends itself to applications in material science.

- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives.

- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials enhances mechanical strength and thermal stability (case study reference: ).

Agricultural Chemistry

The compound has potential uses in agricultural chemistry due to its biological activity.

- Pesticidal Activity : Preliminary studies suggest that this compound exhibits insecticidal properties against common agricultural pests (data from field trials).

Data Summary Table

Mechanism of Action

The mechanism of action of Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate with structurally related isoindole derivatives, focusing on substituent effects, molecular properties, and reported applications:

Substituent Effects on Reactivity and Bioactivity

- 3-Acetylphenyl vs. 3-Methylphenyl : The acetyl group in the target compound introduces stronger electron-withdrawing effects compared to the methyl group in the analog from . This may increase reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

- Chlorophenyl vs.

Spectral and Analytical Data

- NMR Trends : In analogs like those from , aromatic protons (δ 116–129 ppm in 13C-NMR) and carbonyl carbons (δ 144–169 ppm) dominate spectral profiles. The heptyl chain’s methylene groups resonate near δ 47 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for related compounds (e.g., C15H15N2, m/z 223.1225) confirm molecular ion peaks consistent with isoindole frameworks .

Biological Activity

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C23H25NO5

- Molecular Weight: 393.45 g/mol

- IUPAC Name: this compound

The compound features a dioxoisoindole structure, which is associated with various biological activities, including anti-cancer properties.

Research indicates that compounds with a similar structure to this compound may exert their biological effects through several mechanisms:

- Histone Deacetylase Inhibition : Compounds in this class have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, these compounds can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .

- Cytotoxic Effects : Studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and similar compounds:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | HDAC inhibition | |

| HeLa (cervical cancer) | 10 | Apoptosis induction | |

| A549 (lung cancer) | 20 | Antioxidant activity |

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of a series of dioxoisoindole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells at an IC50 value of 15 µM. The mechanism was attributed to its ability to induce apoptosis through HDAC inhibition .

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of similar compounds highlighted their potential to protect neuronal cells from oxidative stress. Heptyl derivatives demonstrated significant antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cell cultures .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.